molecular formula C16H23N3O3 B2415839 N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 340980-82-7

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2415839
CAS No.: 340980-82-7
M. Wt: 305.378
InChI Key: JDFJFQYRCOAEHY-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 2-morpholinoethyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring or the oxalamide group.

    Reduction: Amines or other reduced forms of the oxalamide.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethylphenyl)-N2-(2-piperidinoethyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(2-pyrrolidinoethyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(2-piperazinoethyl)oxalamide

Uniqueness

N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12-3-4-14(11-13(12)2)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJFQYRCOAEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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